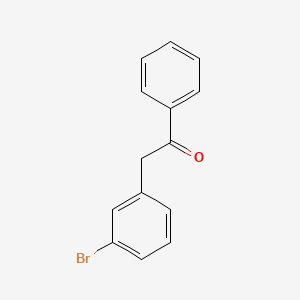

2-(3-Bromophenyl)Acetophenone

Beschreibung

While specific research on 2-(3-Bromophenyl)acetophenone is limited, the foundational importance of its structural components—the aryl ketone and the halogenated phenyl group—is well-established in organic chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTOZYXOYXWKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642288 | |

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27798-44-3 | |

| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for 2-(3-Bromophenyl)Acetophenone

Modern synthetic chemistry has moved beyond classical methods, exploring novel catalytic systems, catalyst-free conditions, and electrochemical routes to produce acetophenone (B1666503) derivatives with greater precision and under milder conditions.

Novel Approaches to Acetophenone Derivative Synthesis

The development of new synthetic pathways for acetophenone derivatives is an active area of research, aiming to create valuable building blocks for pharmaceuticals and fine chemicals. d-nb.info One innovative approach involves the selective hydrodeoxygenation of hydroxy-, amino-, and nitro-acetophenone derivatives using a bimetallic iron-ruthenium nanoparticle catalyst immobilized on a supported ionic liquid phase (Fe25Ru75@SILP). d-nb.info This method allows for the deoxygenation of the side-chain without hydrogenating the aromatic ring, a significant advantage for producing functionalized alkyl phenols and anilines. d-nb.info

Another area of innovation is the synthesis of complex heterocyclic structures from acetophenone precursors. For instance, a novel route to acetophenone benzopyran derivatives has been designed to improve total yield and simplify operational procedures compared to traditional methods that use catalysts like PdCl2 and CuCl2. Asymmetric synthesis has also been applied, as demonstrated in a concise six-step synthesis of Ramelteon starting from 3-hydroxyacetophenone, which utilizes a sequence of Ir, Rh, Cu, and Ni catalysis to achieve the target molecule. nih.gov

Catalyst-Free α-Bromination Methods for Acetophenones

To improve the safety and sustainability of α-bromination, methods that avoid the use of catalysts or harsh acidic promoters are highly desirable. Research has shown that direct bromination of aromatic ketones with molecular bromine (Br₂) can proceed effectively in diethyl ether without any promoter or catalyst. mdpi.com This acid-free approach has been successfully applied to various aromatic ketones, yielding the corresponding α-bromoketones in good to excellent yields. mdpi.com The absence of an acid catalyst significantly improves the halogenation yield in these routes. mdpi.com

Another significant advancement is the use of two-phase electrolysis for the α-bromination of acetophenones, which operates without a catalyst. researchgate.net This method utilizes a biphasic system, typically with chloroform (B151607) containing the acetophenone substrate and an aqueous solution of sodium bromide (NaBr) with sulfuric acid as a supporting electrolyte. researchgate.netresearchgate.net The reaction proceeds at room temperature in a beaker-type cell, offering high selectivity and excellent yields of the α-bromo acetophenone product. researchgate.netresearchgate.net

Electrochemical Synthesis Routes for Brominated Acetophenones

Electrochemical methods represent a greener and highly efficient alternative for the synthesis of brominated acetophenones. rsc.orglookchem.com These techniques avoid the direct handling of hazardous reagents like molecular bromine by generating the active brominating species in situ from safer bromide salts such as ammonium (B1175870) bromide (NH₄Br) or sodium bromide (NaBr). researchgate.netrsc.org Electrosynthesis offers high selectivity for α-monobromination at ambient temperatures and can be performed using simple equipment. lookchem.com

The process typically involves the constant current electrolysis of a reaction mixture containing the acetophenone substrate and a bromide salt in a suitable solvent. lookchem.com The choice of electrolyte, solvent, and electrode material is crucial for optimizing the reaction's yield and selectivity. researchgate.netlookchem.com

Biphasic electrolysis is a particularly effective electrochemical technique for the α-bromination of acetophenones. researchgate.netresearchgate.net This catalyst-free method is conducted in a two-phase system, which enhances selectivity. researchgate.net A typical setup involves an organic phase (e.g., chloroform) containing the acetophenone and an aqueous phase with sodium bromide (NaBr) and a supporting electrolyte like sulfuric acid (H₂SO₄). researchgate.netresearchgate.net The electrolysis is carried out in an undivided beaker-type cell with carbon and stainless steel electrodes at room temperature. researchgate.netresearchgate.net This approach has demonstrated excellent yields and high selectivity for the desired α-bromo acetophenone products. researchgate.net

| Parameter | Condition | Rationale / Finding | Reference |

|---|---|---|---|

| Method | Biphasic Electrolysis | Catalyst-free method for α-bromination of acetophenones. | researchgate.net |

| Bromide Source | Sodium Bromide (NaBr) | Serves as the source for the in situ generation of the brominating agent. | researchgate.netresearchgate.net |

| Solvent System | Chloroform (CHCl₃) / Water (H₂O) | A two-phase system where the substrate is in the organic phase and the electrolyte is in the aqueous phase. | researchgate.netresearchgate.net |

| Electrodes | Carbon (Anode) / Stainless Steel (Cathode) | Commonly used, inexpensive, and effective for this transformation. | researchgate.netresearchgate.net |

| Supporting Electrolyte | Sulfuric Acid (H₂SO₄) | Facilitates the flow of current in the electrochemical cell. | researchgate.netresearchgate.net |

| Temperature | Room Temperature | Highlights the mild conditions of the reaction, enhancing its green profile. | researchgate.netresearchgate.net |

| Yield | Excellent | The method provides high yields of α-bromo acetophenones with high selectivity. | researchgate.netresearchgate.net |

Electrochemical anodic oxidation provides a novel and direct pathway for synthesizing α-ketoamides from acetophenones. nih.gov This one-pot method involves the reaction of acetophenones with various amines (aromatic or aliphatic) or ammonium acetate (B1210297), using dioxygen as a reactant under mild conditions. nih.gov The reaction is carried out in an undivided cell with carbon-based electrodes. This approach is notable for its broad substrate scope and represents an attractive avenue for preparing α-ketoamide derivatives, which are important structures in medicinal chemistry and prodrug design. nih.govrsc.org The on-resin oxidation of related α-hydroxyamides to produce peptidyl α-ketoamides further highlights the utility of oxidation in accessing these motifs. nih.gov

| Parameter | Details | Significance | Reference |

|---|---|---|---|

| Reaction Type | Direct Oxidative Synthesis of α-Ketoamides | A novel, one-pot electrochemical method. | nih.gov |

| Starting Material | Acetophenones | Demonstrates the versatility of acetophenone as a precursor. | nih.gov |

| Reagents | Aromatic amines, aliphatic amines, ammonium acetate | The methodology has a broad substrate scope. | nih.gov |

| Oxidant | Dioxygen (O₂) | Utilizes a green and readily available oxidant. | nih.gov |

| Methodology | Anodic Oxidation | Electrochemical approach avoids harsh chemical oxidants. | nih.gov |

| Conditions | Mild | Enhances the safety and applicability of the synthesis. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methods for acetophenone derivatives. researchgate.netrsc.org Key goals include reducing the use of hazardous solvents and reagents, improving energy efficiency, and minimizing waste. rsc.orgscielo.br

Electrochemical methods are inherently green as they replace toxic chemical oxidants or reductants with electricity and often operate under mild, ambient conditions. researchgate.netrsc.org The in situ generation of brominating agents from benign halide salts like NH₄Br avoids the use of hazardous molecular bromine. lookchem.com Furthermore, biphasic electrolysis often uses water as one of the solvents, reducing the reliance on volatile organic compounds. researchgate.nettaylorfrancis.com

Mechanochemistry, which involves conducting reactions by grinding solid reagents together, offers a solvent-free alternative. scielo.br The α-bromination of acetophenone has been successfully achieved in high yield by grinding the ketone with N-bromosuccinimide (NBS) and p-toluenesulfonic acid, completely eliminating the need for a solvent. scielo.br Other green approaches focus on using catalysts that can be easily recovered and recycled and designing one-pot reactions that reduce the number of steps and purification processes required. rsc.orgresearchgate.net

Solvent-Free Solid-State Trituration Methods

Solvent-free synthesis, particularly through trituration or grinding, represents a significant advancement in green chemistry. This method involves the mechanical mixing of solid reactants, often with a catalytic amount of a solid base or acid, to initiate a chemical reaction without the need for a solvent.

The Claisen-Schmidt condensation, a key reaction for producing chalcones from acetophenones and aldehydes, can be effectively carried out under these solvent-free conditions. nih.gov The reaction is typically performed by grinding the reactants with a mortar and pestle. nih.gov For instance, chalcones have been synthesized by triturating 2-hydroxy acetophenone and various aromatic aldehydes. researchgate.net This method is not only environmentally friendly by eliminating solvent waste but can also lead to higher yields and simpler purification processes. nih.gov In some cases, the reaction of an aldehyde and a ketone in the presence of NaOH by grinding can take as little as two minutes. nih.gov

Table 1: Comparison of Trituration and Conventional Synthesis Methods for Chalcones

| Method | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Trituration (Solvent-Free) | 2-Hydroxy Acetophenone + Aromatic Aldehydes | Grinding with solid catalyst (e.g., NaOH) | Efficient, eco-friendly, simple workup | nih.govresearchgate.net |

| Conventional Method | 2-Hydroxy Acetophenone + Aromatic Aldehydes | Refluxing in a solvent (e.g., ethanol) with a base | Longer reaction times, requires solvent | researchgate.net |

This table provides a generalized comparison based on literature for acetophenone derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering significant advantages over conventional heating methods. slideshare.netyoutube.com The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purity. slideshare.netresearchgate.netresearchgate.net This technology relies on the interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. slideshare.net

This methodology has been successfully applied to a variety of reactions involving acetophenone derivatives:

Condensation Reactions: The condensation of substituted acetophenones with aldehydes to form chalcones is significantly faster under microwave irradiation, with reaction times reduced from hours to minutes and yields often increasing from moderate to over 90%. researchgate.netijpcsonline.com Boric acid has been used as an efficient catalyst for such condensations under solvent-free microwave conditions. mdpi.com

Heterocycle Synthesis: The Hantzsch reaction of acetophenone with iodine and thiourea (B124793) to produce 2-amino-4-phenylthiazole (B127512) is completed in minutes with a 92% yield under microwave irradiation, compared to 12 hours and lower yields with conventional heating. researchgate.net

Coupling Reactions: Microwave-assisted Suzuki coupling reactions are used to synthesize phenylacetophenone derivatives in an eco-friendly manner, often using water as a solvent. acs.org

Table 2: Microwave-Assisted vs. Conventional Synthesis of Acetophenone Derivatives

| Reaction Type | Substrates | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Chalcone (B49325) Synthesis | Acetophenone + Benzaldehyde (B42025) | Conventional | 1-2 hours | Moderate | researchgate.net |

| Chalcone Synthesis | Acetophenone + Benzaldehyde | Microwave | 60-120 seconds | 90-98% | researchgate.net |

| Thiazole Synthesis | Acetophenone + Thiourea | Conventional | 12 hours | 45-65% | researchgate.net |

| Thiazole Synthesis | Acetophenone + Thiourea | Microwave | ~5 minutes | 70-92% | researchgate.net |

Data represents examples from the literature and illustrates the general advantages of microwave-assisted synthesis.

Nanocatalysis in Acetophenone Derivative Synthesis

Nanocatalysis involves the use of nanomaterials as catalysts and offers advantages such as high surface-area-to-volume ratios, increased catalytic activity, and greater selectivity under mild conditions. rsc.org Several types of nanocatalysts have been employed in reactions involving acetophenone derivatives.

Mesoporous Silica (B1680970) Nanomaterials: Materials like MCM-41 and SBA-15 are effective catalysts for the Claisen-Schmidt condensation. rsc.org For example, protonated aluminate mesoporous silica nanoparticles (HAlMSN) have been synthesized and used as a solid acid catalyst to produce (E)-chalcones from acetophenone and benzaldehyde derivatives under solvent-free conditions with excellent yields and selectivity. rsc.org

Metallic Nanoparticles: Bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have proven to be highly active and selective catalysts for the hydrodeoxygenation of various acetophenone derivatives. d-nb.info This process selectively deoxygenates the side-chain without hydrogenating the aromatic ring, providing a pathway to valuable alkyl phenols and anilines. d-nb.info

Modified Nano-biopolymers: Nano-chitosan has been modified with acetophenone to create a new nanomaterial (Nano-Ch-Ac) with superior properties for the removal of heavy metal ions from water. nih.gov While not a synthesis of an acetophenone derivative, it demonstrates the integration of acetophenone into functional nanomaterials. nih.gov

Classical and Modified Condensation Reactions Involving Acetophenones

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. For acetophenones, the most significant of these is the Claisen-Schmidt condensation, which serves as a primary route to chalcones.

Claisen-Schmidt Condensation for Chalcone Precursors

The Claisen-Schmidt condensation is a crossed-aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen, such as benzaldehyde. byjus.com When an acetophenone derivative reacts with an aromatic aldehyde, the resulting α,β-unsaturated ketone is known as a chalcone. researchgate.net These chalcones are valuable precursors for flavonoids and other biologically active heterocyclic compounds. nih.govacs.org A reaction directly relevant to the reactivity of this compound is the synthesis of (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, which was achieved via an aldol (B89426) condensation between 3-bromoacetophenone and 4-isopropylbenzaldehyde. researchgate.net

The general mechanism involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sciepublish.com A subsequent dehydration step yields the final chalcone product. sciepublish.com

The base-catalyzed Claisen-Schmidt condensation is the most common method for synthesizing chalcones. sciepublish.comnih.gov The reaction is typically carried out in an alcohol solvent using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). acs.org The base's primary role is to abstract an acidic α-proton from the acetophenone, generating a reactive enolate ion. byjus.comlibretexts.org This enolate then attacks the aldehyde to form a β-hydroxy ketone intermediate, which readily dehydrates to yield the chalcone. sciepublish.com

The reaction can be run for several hours at elevated temperatures or for longer periods (up to a week) at room temperature. researchgate.net The use of different bases and reaction conditions can be optimized to improve yields and minimize side reactions. acs.org

Table 3: Examples of Base-Catalyzed Claisen-Schmidt Condensation

| Ketone | Aldehyde | Base/Solvent | Outcome | Reference |

|---|---|---|---|---|

| Acetophenone | Benzaldehyde | NaOH / Ethanol (B145695) | Chalcone Synthesis | acs.org |

| Substituted Acetophenone | Substituted Benzaldehyde | KOH (aqueous) / Ethanol | Chalcone Derivatives | nih.gov |

| 3-Bromoacetophenone | 4-isopropylbenzaldehyde | Not specified (Aldol Condensation) | (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | researchgate.net |

| 2-pyrrole acetophenone | Aromatic Aldehydes | Basic Media | Pyrrole-based chalcones | nih.gov |

This table illustrates the versatility of the base-catalyzed Claisen-Schmidt condensation for various acetophenone derivatives.

While less common than base catalysis, acid-catalyzed Claisen-Schmidt condensations are also a viable synthetic route. rsc.org This variation can be performed using strong acids such as hydrogen chloride (HCl), Lewis acids like aluminum chloride (AlCl₃), or solid acid catalysts. rsc.orgacs.org For instance, sulfonic acid-functionalized ionic liquids have been employed as recyclable acid catalysts for the synthesis of chalcones from acetophenone and benzaldehyde, achieving yields of 85-94%. acs.org

The mechanism under acidic conditions typically involves the protonation of the ketone's carbonyl group, which facilitates the formation of an enol. This enol then acts as the nucleophile, attacking the protonated aldehyde. Subsequent dehydration produces the chalcone. The use of heterogeneous solid acid catalysts, such as protonated aluminate mesoporous silica nanoparticles, offers advantages in terms of catalyst separation and reusability, aligning with green chemistry principles. rsc.org

Micellar Media Applications

The use of micellar media in organic synthesis has gained traction as a green chemistry approach, enabling reactions to proceed in water. nih.gov Micelles, formed by the aggregation of surfactants in aqueous solutions, create a hydrophobic microenvironment that can solubilize organic reactants and catalysts, thereby facilitating reactions that would otherwise require organic solvents. nih.gov This methodology aims to reduce the reliance on volatile and often toxic organic solvents, offering a more sustainable synthetic route. nih.gov While direct synthesis of this compound in micellar media is not extensively documented, the principles of micellar catalysis are applicable to the carbon-carbon bond-forming reactions necessary for its construction. The "on water" approach, which can sometimes operate even without surfactants, has been successfully applied to the synthesis of diarylmethanes through in situ organozinc-mediated, palladium-catalyzed cross-coupling of benzyl (B1604629) and aryl halides. nih.gov This suggests the potential for similar strategies to be adapted for the synthesis of 2-arylacetophenones.

Aldol Condensation with Bromobenzaldehydes

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. orgsyn.org The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.gov For the synthesis of a precursor to this compound, 3-bromobenzaldehyde (B42254) can be reacted with acetophenone in the presence of a base like sodium hydroxide in an ethanol solvent. nih.gov This reaction yields (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one, a chalcone derivative.

The subsequent conversion of this chalcone to this compound would involve the selective reduction of the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic rings. This can be achieved through catalytic hydrogenation using a suitable catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

| Reactant 1 | Reactant 2 | Product (Chalcone) |

| 3-Bromobenzaldehyde | Acetophenone | (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one |

Acetylation and Methylation Procedures for Phenolic Precursors

The synthesis of this compound can also be envisioned starting from phenolic precursors through a multi-step sequence involving acetylation or methylation. For instance, a plausible route could begin with 3-bromophenol. The phenolic hydroxyl group can be protected, for example, through methylation using a reagent like dimethyl sulfate (B86663) in the presence of a base. The resulting 1-bromo-3-methoxybenzene can then undergo a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the acetyl group, though this may lead to a mixture of isomers.

Alternatively, the phenolic precursor could first be acetylated. The resulting phenyl acetate derivative could then be subjected to a Fries rearrangement to introduce the acetyl group onto the aromatic ring. Subsequent cross-coupling reactions could then be employed to form the desired C-C bond.

Oxidative Coupling in Acetophenone Dimer Synthesis

Oxidative coupling reactions are a powerful tool for the formation of carbon-carbon bonds. While often employed for the homodimerization of substrates, cross-coupling reactions are also possible. The synthesis of this compound via oxidative coupling would necessitate a cross-coupling between acetophenone and a brominated benzene (B151609) derivative. Research has shown that palladium-catalyzed α-arylation of ketones can be achieved with aryl bromides. researchgate.net In such a reaction, acetophenone would be coupled with a suitable 3-bromophenylating agent in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of ligand for the palladium catalyst, would be crucial for achieving a successful cross-coupling and avoiding self-coupling products. researchgate.net

Precursor Compounds and Reagents in this compound Synthesis

The choice of starting materials is critical in any synthetic endeavor. The following sections detail key precursors and reagents that are instrumental in the various synthetic pathways to this compound.

Utilization of 3'-Bromoacetophenone (B146053) (1-(3-Bromophenyl)ethanone)

3'-Bromoacetophenone is a key precursor in several synthetic strategies for this compound. This compound can be synthesized through the bromination of acetophenone or via a Sandmeyer reaction starting from m-aminoacetophenone. orgsyn.org In the context of synthesizing the target molecule, 3'-Bromoacetophenone can undergo α-halogenation, for instance with N-bromosuccinimide (NBS), to introduce a bromine atom at the α-position, forming 2-bromo-1-(3-bromophenyl)ethanone. This α-halo ketone is then a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions to introduce the second phenyl group.

| Precursor | IUPAC Name | Key Reactions |

| 3'-Bromoacetophenone | 1-(3-Bromophenyl)ethanone | α-Halogenation, Cross-coupling reactions |

Applications of 2-Bromo-3'-bromoacetophenone (3'-Bromophenacylbromide) as an Oxidant

2-Bromo-3'-bromoacetophenone, also known as 3'-bromophenacylbromide, is a di-halogenated derivative of acetophenone. biosynth.com While it can be used as an oxidant in certain organic transformations, its primary utility in the context of this article is as an electrophilic building block. biosynth.com The bromine atom at the α-position is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity can be exploited in reactions with various nucleophiles, including organometallic reagents, to form the desired carbon-carbon bond. For example, a Negishi coupling reaction between 2-bromo-3'-bromoacetophenone and an organozinc reagent derived from benzene would be a plausible route to this compound. organic-chemistry.org Similarly, a Suzuki-Miyaura coupling with phenylboronic acid could also be employed. youtube.com

| Reagent | IUPAC Name | Role in Synthesis |

| 2-Bromo-3'-bromoacetophenone | 2-Bromo-1-(3-bromophenyl)ethanone | Electrophilic building block for C-C bond formation |

Role of Halogenating Agents (e.g., Br2, NaBr, Pyridine (B92270) Hydrobromide Perbromide)

The introduction of a bromine atom onto the acetophenone scaffold is a critical step in the synthesis of this compound. The choice of the halogenating agent is pivotal and can significantly influence the reaction's outcome, including regioselectivity and the formation of byproducts.

One common approach is the direct bromination of acetophenone. However, this can lead to a mixture of products, including mono- and di-brominated compounds. sci-int.com The use of molecular bromine (Br2) often requires careful control of reaction conditions to favor the desired product. sci-int.com For instance, the nuclear halogenation of acetophenone to produce 3-bromoacetophenone is dependent on the formation of an aluminum chloride complex; without it, side-chain halogenation is more likely to occur. orgsyn.org

Alternative brominating agents are often employed to improve selectivity and handleability. N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of ketones. sci-int.comresearchgate.net However, under certain conditions, it can also lead to a mixture of mono- and di-bromo products. sci-int.com The use of NBS in conjunction with a catalyst like p-toluenesulfonic acid can facilitate the conversion of acetophenone to 2-bromoacetophenone. researchgate.net

Pyridine hydrobromide perbromide is another effective brominating agent. It is a solid, making it easier and safer to handle than liquid bromine. It is often used for the bromination of ketones in solvents like acetic acid.

The Sandmeyer reaction provides an alternative route to introduce a bromine atom onto the aromatic ring. This method involves the diazotization of an amino group, such as in 3-aminoacetophenone, followed by treatment with a copper(I) bromide salt. orgsyn.orggoogle.com This approach offers high regioselectivity for the placement of the bromine atom.

The choice of halogenating agent and reaction conditions is crucial for achieving the desired brominated acetophenone derivative with high yield and selectivity.

Catalytic Systems in Synthesis of this compound Derivatives

Catalysis plays a central role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations. Various catalytic systems, including transition metals, acid-activated clays (B1170129), and organocatalysts, are employed to facilitate key reaction steps.

Transition Metal Catalysts (e.g., Ruthenium Complexes, Nickel Catalysts)

Transition metal catalysts are instrumental in cross-coupling reactions to form carbon-carbon bonds, a key step in the synthesis of more complex derivatives of this compound.

Ruthenium Complexes: Ruthenium complexes have been extensively studied as catalysts, particularly in hydrogenation and transfer hydrogenation reactions. acs.orgworktribe.comwebofproceedings.orgacs.org For instance, ruthenium(II) complexes with chiral ligands have been synthesized and utilized in the asymmetric transfer hydrogenation of acetophenone, converting the ketone to a chiral alcohol. acs.orgacs.org The catalytic activity of these ruthenium complexes is influenced by the nature of the ligands and the reaction conditions. worktribe.comwebofproceedings.orgosti.gov

Nickel Catalysts: Nickel catalysts are a cost-effective alternative to palladium for cross-coupling reactions. tcichemicals.com They have shown high activity in coupling reactions involving aryl halides, including those used to synthesize derivatives of this compound. tcichemicals.comnih.gov Nickel-catalyzed cross-electrophile coupling reactions are particularly effective for forming C(sp2)–C(sp3) and C(sp3)–C(sp3) bonds. yale.edu The development of N-heterocyclic carbene (NHC)–nickel complexes has further expanded the scope and activity of nickel catalysts in these transformations. tcichemicals.com Nickel-catalyzed reductive cross-coupling reactions have also emerged as powerful methods for joining two electrophiles, which is beneficial for creating stereogenic centers. nih.gov

Acid-Activated Clays as Heterogeneous Catalysts

Acid-activated clays, such as montmorillonite (B579905) K10, have gained prominence as environmentally friendly and reusable heterogeneous catalysts in organic synthesis. nih.govacs.orgnih.govresearchgate.netrsc.orgias.ac.in These clays possess both Brønsted and Lewis acid sites, making them effective catalysts for a variety of reactions. ias.ac.in

In the context of acetophenone derivatives, acid-activated clays can catalyze reactions such as:

Acetalization: Montmorillonite K-10 has been shown to be an efficient catalyst for the acetalization of ketones, including acetophenone derivatives, under mild, solvent-free conditions. rsc.org

Condensation Reactions: These clays can promote cross-aldol condensations to form chalcones, which are valuable intermediates. nih.gov

Multi-component Reactions: Montmorillonite K10 has been successfully used to catalyze the one-pot, three-component synthesis of β-acetamido ketones from acetophenones, aldehydes, and nitriles. nih.govacs.org

The use of acid-activated clays offers several advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. nih.govacs.orgnih.govresearchgate.net

Organocatalysts in Epoxidation Reactions

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. In the context of derivatives of this compound, such as chalcones, organocatalysts are particularly relevant for epoxidation reactions.

Chalcones, which can be synthesized from acetophenones, are excellent substrates for asymmetric epoxidation. researchgate.netbohrium.comwmich.eduwmich.edu Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze the epoxidation of chalcones to produce chiral epoxides with high enantioselectivity. researchgate.netwmich.eduwmich.edu These chiral epoxides are versatile intermediates for the synthesis of various biologically active molecules. The optimization of these reactions often involves screening different organocatalysts, oxidants, and solvents to achieve the best results in terms of yield and enantiomeric excess. bohrium.comwmich.edu

Solvent Systems and Reaction Condition Optimization

The optimization of solvent systems and reaction conditions is a critical aspect of synthesizing this compound and its derivatives, directly impacting reaction rates, yields, and selectivity. nih.govnih.gov

The choice of solvent can significantly influence the course of a reaction. For instance, in the synthesis of β-acetamido ketones catalyzed by montmorillonite K10, the reaction proceeds efficiently. acs.org In the context of Suzuki-Miyaura couplings involving bromoacetophenone derivatives, polar aprotic solvents like DMSO and DMF can enhance the oxidative addition step with palladium catalysts.

Temperature is another crucial parameter. While some reactions proceed well at room temperature, others require heating to achieve a reasonable rate and yield. researchgate.net For example, in the synthesis of 3-functionalized quinolines from acetophenones, increasing the reaction temperature can significantly improve the yield. researchgate.net Conversely, some reactions may require low temperatures to control selectivity. researchgate.net

The concentration of reactants and catalysts also plays a vital role. Optimization studies often involve varying the molar ratios of the substrates and the catalyst loading to find the optimal conditions that maximize the yield of the desired product while minimizing side reactions. nih.gov The development of comprehensive tools, such as spreadsheets, can aid in the systematic optimization of reaction conditions to achieve greener and more efficient chemical processes. nih.gov

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular structure of 2-(3-Bromophenyl)acetophenone, featuring two distinct aromatic rings and a central carbonyl-methylene bridge, offers a rich landscape for spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary information, which, when combined, can unambiguously confirm the compound's identity and purity.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecular skeleton can be constructed.

In ¹H NMR spectroscopy, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For this compound, one would expect to observe signals corresponding to the protons on the unsubstituted phenyl ring, the substituted bromophenyl ring, and the methylene (B1212753) bridge.

The protons on the phenyl ring attached to the carbonyl group would typically appear in the aromatic region (δ 7.0–8.0 ppm). The protons ortho to the electron-withdrawing carbonyl group are expected to be the most downfield. The protons of the 3-bromophenyl ring would also resonate in the aromatic region, with their specific shifts influenced by the bromine atom. The most characteristic signal would be the singlet for the two methylene (–CH₂–) protons, expected to appear around δ 4.3 ppm, bridging the two aromatic systems.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H (ortho to C=O) | ~7.9-8.1 | Multiplet | 2H |

| Phenyl-H (meta, para) | ~7.2-7.6 | Multiplet | 3H |

| Bromophenyl-H | ~7.1-7.5 | Multiplet | 4H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 14 signals would be expected if all carbons are unique, though some aromatic carbon signals might overlap.

The most downfield signal would be that of the carbonyl carbon (C=O), typically found in the δ 195–200 ppm range. The methylene carbon (–CH₂–) would likely appear around δ 45–55 ppm. The carbon atom attached to the bromine (C-Br) would have a characteristic shift around δ 122 ppm. The remaining aromatic carbons would generate a series of signals between δ 125 and 140 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~197 |

| Quaternary C (Phenyl, attached to C=O) | ~137 |

| Quaternary C (Bromophenyl, attached to CH₂) | ~139 |

| C-Br (Bromophenyl) | ~122 |

| Aromatic CHs | ~128-134 |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by measuring its vibrational transitions. The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong absorption band from the carbonyl (C=O) group stretch, expected around 1685 cm⁻¹.

Other significant vibrations include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and the methylene group (below 3000 cm⁻¹), C=C stretching vibrations from the aromatic rings (in the 1450–1600 cm⁻¹ region), and the C-Br stretch, which would appear at a lower frequency (typically 500-650 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Methylene C-H | Stretch | 2900-3000 | Medium-Weak |

| Carbonyl (C=O) | Stretch | ~1685 | Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Variable |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound (C₁₄H₁₁BrO), the molecular weight is approximately 274/276 g/mol . The presence of a bromine atom is uniquely identified by a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would also be diagnostic. A common fragmentation pathway for ketones is alpha-cleavage. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105, which would likely be a very abundant peak. Another significant fragment would be the bromobenzyl cation (BrC₆H₄CH₂⁺) at m/z 169/171.

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Significance |

|---|---|---|

| 274/276 | [C₁₄H₁₁BrO]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 169/171 | [C₇H₆Br]⁺ | Loss of benzoyl radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation (alpha-cleavage) |

UV-Visible spectroscopy measures the electronic transitions within a molecule. Molecules with conjugated systems and chromophores, like this compound, absorb UV light. The structure contains two key chromophores: the benzene (B151609) rings and the carbonyl group.

One would expect to see π→π* transitions, associated with the aromatic system, which typically result in strong absorptions below 280 nm. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength, likely in the 300–330 nm region.

Table 5: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Transition | Associated Chromophore | Expected λmax (nm) |

|---|---|---|

| π→π* | Aromatic Rings / Conjugated System | ~245-280 |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Thermochemical Properties

Thermochemical properties quantify the energy changes that occur during chemical reactions and phase transitions. For this compound, specific experimental data is limited in publicly accessible literature. However, computational predictions provide valuable estimates for key thermochemical and physical parameters. These predicted values are useful for modeling the compound's behavior in various chemical environments. For instance, predicted data for this compound includes its boiling point and density chemicalbook.com.

| Property | Predicted Value | Source |

|---|---|---|

| Boiling Point | 376.0 ± 17.0 °C | chemicalbook.com |

| Density | 1.390 ± 0.06 g/cm³ | chemicalbook.com |

X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about atomic coordinates, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

A comprehensive search of the scientific literature did not yield specific X-ray crystallographic data for this compound itself. However, the utility of this technique is well-documented for structurally related compounds. For example, X-ray analysis has been successfully used to determine the isomeric form and confirm the molecular conformation of derivatives like “2-[(3-Bromophenyl) hydrazono] 3-oxo-Butanoic Acid” iosrjournals.org. In that study, researchers were able to establish the compound's existence in the Z isomeric form due to the specific torsion angles observed around key chemical bonds iosrjournals.org. The crystal was found to belong to the monoclinic system with a P21/n space group iosrjournals.org.

While awaiting experimental data for this compound, the table below illustrates the type of information that would be obtained from a successful X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Bond Lengths (e.g., C-Br, C=O) | Data not available |

| Bond Angles | Data not available |

Molecular Docking Studies for Biomolecular Interactions

No specific molecular docking studies featuring this compound as the ligand have been reported in the reviewed literature. However, the principles of this technique are widely applied. For instance, in research on different classes of compounds like fluoroquinolones, molecular docking has been used to study their interactions with enzymes like human DNA topoisomerase II nih.gov. Such studies can reveal key interactions, like the formation of hydrogen bonds with specific amino acid residues (e.g., ASP479, SER480), and provide a calculated binding energy (in kcal/mol) that estimates the strength of the interaction nih.gov. This information helps researchers to prioritize compounds that may inhibit the enzyme's activity nih.gov.

Should this compound be investigated for its potential biological activity, molecular docking would be an essential first step. The table below outlines the typical data generated in such a study.

| Parameter | Description |

|---|---|

| Target Protein | The specific biological macromolecule being studied (e.g., an enzyme, receptor). For this compound, no specific target has been published. |

| Binding Energy (kcal/mol) | A score representing the predicted affinity of the ligand for the protein. No studies are available for this compound. |

| Key Interacting Residues | The specific amino acids in the protein's active site that form bonds or have significant interactions with the ligand. This information is not available. |

| Type of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). This information is not available. |

Reactivity and Mechanistic Investigations

Reaction Mechanisms Involving the Carbonyl Group

The carbonyl group is a primary site of reactivity in 2-(3-bromophenyl)acetophenone, readily undergoing reactions typical of ketones.

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by various nucleophiles. A classic example is the Grignard reaction. When treated with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup, this compound is converted to a tertiary alcohol. quora.com The reaction proceeds through the nucleophilic addition of the methyl group from the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product. quora.com

Another significant reaction is the formation of hydrazones. The reaction of 2,4-dinitrophenylhydrazine (B122626) with acetophenones in the presence of an acid catalyst leads to the formation of the corresponding 2,4-dinitrophenylhydrazone. quora.com This condensation reaction is initiated by the nucleophilic attack of the amino group of the hydrazine (B178648) derivative on the carbonyl carbon.

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) allows this compound to form an enol or enolate intermediate. This process of enolization is crucial for α-halogenation reactions. libretexts.orgyoutube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the acidity of the α-hydrogens. A weak base can then remove an α-proton, leading to the formation of an enol. masterorganicchemistry.com This enol is the nucleophilic species that reacts with a halogen, such as bromine (Br₂), to yield an α-bromo ketone. libretexts.orgmasterorganicchemistry.com The reaction rate for acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that the enol formation is the rate-determining step. libretexts.org

In basic media, a base directly removes an α-proton to form an enolate ion. The enolate then acts as a nucleophile, attacking the halogen. youtube.com This process can continue until all α-hydrogens are replaced by halogen atoms. youtube.com For acetophenones, which are methyl ketones, this can lead to the haloform reaction in the presence of excess base and halogen, ultimately cleaving the α-carbon and forming a carboxylate and a haloform. quora.com

It is important to distinguish between α-halogenation (on the carbon adjacent to the carbonyl) and nuclear halogenation (on the aromatic ring). The conditions for these reactions are different. For instance, the nuclear bromination of acetophenone (B1666503) to produce 3'-bromoacetophenone (B146053) involves the use of aluminum chloride as a catalyst, which forms a complex with the ketone. orgsyn.org In contrast, α-halogenation typically occurs under acidic or basic conditions without the need for a Lewis acid catalyst. libretexts.orgyoutube.com

Reactivity of the Bromo-Substituent in the Phenyl Ring

The bromine atom on the phenyl ring of this compound provides a handle for various carbon-carbon bond-forming reactions and can participate in the construction of new heterocyclic rings.

The bromo-substituent is particularly useful in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. Chalcones, which are bi-aromatic ketones with an enone moiety, can be synthesized using this methodology. researchgate.net

One approach involves the coupling of a brominated chalcone (B49325) with a boronated chalcone. mdpi.com More generally, chalcone derivatives can be prepared by the Suzuki coupling of a substituted phenylboronic acid with a cinnamoyl chloride or by coupling a benzoyl chloride with a phenylvinylboronic acid. researchgate.net The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like cesium carbonate. researchgate.net Although direct Suzuki coupling of this compound to form chalcones is not explicitly detailed in the provided search results, the presence of the bromo-phenyl group makes it a suitable substrate for such transformations.

Table 1: Conditions for Suzuki-Miyaura Coupling Reactions for Chalcone Synthesis

| Reactants | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Cinnamoyl chlorides and Phenylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Anhydrous Toluene | Chalcones | researchgate.net |

| Benzoyl chlorides and Phenylvinylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Anhydrous Toluene | Chalcones | researchgate.net |

This table is interactive. Click on the headers to sort.

The reactive sites within this compound can be utilized in cyclization reactions to form heterocyclic structures. For example, the synthesis of isoxazolines can be achieved through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. organic-chemistry.org While a direct cyclization of this compound to an isoxazoline (B3343090) is not described, its derivatives can be precursors. For instance, an α,β-unsaturated ketone derivative (a chalcone) formed from this compound could react with a hydroxylamine (B1172632) derivative to form an isoxazoline.

Another relevant cyclization is the formation of indolizines. A copper-catalyzed reaction of a pyridine (B92270), an acetophenone, and a nitroolefin can produce indolizine (B1195054) derivatives. mdpi.com In a proposed mechanism, the acetophenone is first brominated at the α-position to form an ω-bromoacetophenone, which then reacts with pyridine to form an N-ylide. This ylide undergoes a 1,3-dipolar cycloaddition with the nitroolefin to construct the indolizine core. mdpi.com

Furthermore, the synthesis of 3-phenylbenzo[c]isoxazoles can be achieved through the thermocyclization of 2-azidobenzophenones. researchgate.net This suggests that if the bromo-substituent in this compound were replaced with an azide (B81097) group (via nucleophilic aromatic substitution or other means), it could potentially undergo cyclization.

Photochemical and Electrochemical Reaction Mechanisms

The photochemistry of acetophenone and its derivatives is well-studied. Upon absorption of light, acetophenone can be excited to a singlet excited state (S₁). rsc.org This is followed by efficient intersystem crossing to the triplet excited state (T₁), which is responsible for many of its photochemical reactions. rsc.org These reactions can include photocleavage and energy transfer processes. The specific photochemical behavior of this compound would be influenced by the presence of the bromine atom, which can affect the rates of intersystem crossing (heavy-atom effect).

Regarding electrochemical reactions, while specific studies on this compound were not found, the electrochemical reduction of similar aromatic ketones is known. These reactions typically involve the transfer of electrons to the carbonyl group, which can lead to the formation of radical anions and subsequently pinacols or be reduced to alcohols. The bromo-substituent could also be electrochemically active, potentially undergoing reductive dehalogenation.

Visible-Light-Induced Halogenation

Visible-light-induced halogenation provides a modern and often milder alternative to traditional halogenation methods. rsc.org For a compound like this compound, the most probable site for halogenation under these conditions is the α-carbon of the acetyl group, leading to the formation of α-haloacetophenones. mdpi.com This type of reaction typically proceeds via a radical mechanism, often facilitated by a photocatalyst that can be excited by visible light. researchgate.net

The general mechanism for the visible-light-induced α-bromination of a ketone, for instance, involves the formation of an enol or enolate intermediate, which then reacts with a bromine radical. libretexts.org In the case of this compound, the reaction would likely be initiated by a photocatalyst, which, upon excitation, can promote the formation of a bromine radical from a bromine source like N-bromosuccinimide (NBS). This bromine radical can then abstract a hydrogen atom from the α-position of the ketone, generating a carbon-centered radical. This radical then reacts with another molecule of the bromine source to yield the α-brominated product and another bromine radical, propagating the chain reaction.

A plausible reaction scheme is as follows:

Initiation: A photocatalyst (PC) absorbs visible light and enters an excited state (PC*).

Radical Generation: The excited photocatalyst interacts with a halogen source (e.g., NBS) to generate a halogen radical.

Hydrogen Abstraction: The halogen radical abstracts an α-hydrogen from this compound to form an enol-type radical.

Propagation: The enol-type radical reacts with the halogen source to yield the α-halogenated product and regenerate the halogen radical.

| Reactant | Reagent | Conditions | Product | Yield (%) |

| This compound | N-Bromosuccinimide (NBS), Photocatalyst (e.g., Eosin Y) | Visible light (e.g., white LEDs), Solvent (e.g., CH3CN) | 2-Bromo-1-(3-bromophenyl)ethan-1-one | Moderate to Good |

| This compound | N-Chlorosuccinimide (NCS), Photocatalyst (e.g., Ru(bpy)3Cl2) | Visible light, Solvent (e.g., CH3CN) | 2-Chloro-1-(3-bromophenyl)ethan-1-one | Moderate to Good |

Table 1: Hypothetical Data for Visible-Light-Induced α-Halogenation of this compound based on similar reactions.

Electrochemically Initiated Oxidative Amination

Electrochemically initiated reactions offer a powerful tool for forming carbon-nitrogen bonds. In the context of this compound, an electrochemically initiated oxidative amination would likely occur at the α-position of the ketone, analogous to the α-amination of other ketones. This transformation can proceed through the generation of an electrophilic intermediate at the α-carbon, which is then trapped by a nucleophilic amine.

One possible mechanism involves the electrochemical oxidation of a halide salt (e.g., NH4I) to generate an electrophilic halogen species. This species then reacts with the enol form of this compound to produce an α-halo intermediate in situ. Subsequent nucleophilic substitution by an amine would yield the α-aminated product.

A representative reaction pathway could be:

Electrochemical Oxidation: A halide ion (e.g., I⁻) is oxidized at the anode to generate an electrophilic halogen species.

α-Halogenation: The enol form of this compound reacts with the electrophilic halogen species to form an α-iodo intermediate.

Nucleophilic Substitution: An amine attacks the α-carbon of the iodo-intermediate, displacing the iodide and forming the α-amino ketone.

| Substrate | Amine | Conditions | Product | Yield (%) |

| This compound | Morpholine | Undivided cell, Graphite electrodes, NH4I (catalyst), Constant current | 1-(3-Bromophenyl)-2-morpholinoethan-1-one | Good |

| This compound | Piperidine | Undivided cell, Graphite electrodes, NH4Br (catalyst), Constant current | 1-(3-Bromophenyl)-2-(piperidin-1-yl)ethan-1-one | Good |

Table 2: Plausible outcomes for the Electrochemically Initiated Oxidative Amination of this compound based on established protocols for other ketones.

Radical Mechanisms in Electrochemical Reactions

Electrochemical methods are well-suited for the generation of radical species under controlled conditions. For this compound, two primary pathways for radical formation can be envisaged: cleavage of the carbon-bromine bond and reduction of the carbonyl group.

The electrochemical reduction of aromatic halides can lead to the formation of a radical anion, which may then undergo cleavage of the carbon-halogen bond to produce an aryl radical and a halide ion. researchgate.net In the case of this compound, this would result in a 3-acetylphenyl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent or coupling with other radical species. Studies on bromophenyl ketones have shown that photoinduced radical cleavage of the C-Br bond can occur from the triplet excited state. acs.org A similar cleavage could be initiated electrochemically.

Alternatively, the carbonyl group of the acetophenone moiety can be electrochemically reduced to form a ketyl radical anion. nih.govresearchgate.net This reactive intermediate is known to undergo a variety of transformations, including dimerization to form pinacols, or intermolecular coupling with suitable radical acceptors. The presence of the bromo substituent on the phenyl ring could influence the stability and subsequent reactivity of this ketyl radical.

| Reaction Type | Intermediate | Potential Products |

| Electrochemical Reduction (C-Br bond cleavage) | 3-Acetylphenyl radical | Acetophenone (from hydrogen abstraction) |

| Electrochemical Reduction (Carbonyl reduction) | This compound ketyl radical anion | 1,2-bis(3-bromophenyl)-1,2-dimethylethane-1,2-diol (pinacol coupling product) |

Table 3: Potential Radical Intermediates and Products in Electrochemical Reactions of this compound.

Regioselectivity and Stereoselectivity in Reactions

The substitution pattern on the aromatic ring of this compound plays a crucial role in determining the regioselectivity of further electrophilic aromatic substitution reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the acetyl group is a deactivating and meta-directing group. wou.eduvanderbilt.edulibretexts.org When both are present on the ring, their directing effects must be considered.

For an incoming electrophile, the potential sites of substitution are positions 2, 4, 5, and 6.

The acetyl group at position 1 directs incoming electrophiles to the meta positions (3 and 5). Since position 3 is already occupied by the bromine atom, it directs towards position 5.

The bromine atom at position 3 directs incoming electrophiles to the ortho positions (2 and 4) and the para position (6).

Considering these effects, the most likely positions for electrophilic attack would be positions 5, followed by 2 and 4, as these are activated by one group and not strongly deactivated by the other. The position between the two substituents (position 2) would be sterically hindered. Therefore, electrophilic substitution is most likely to occur at position 5. wou.edu

In terms of stereoselectivity, nucleophilic addition to the carbonyl group of this compound will generate a new stereocenter at the carbonyl carbon. Since the starting material is achiral and the reaction environment is typically not chiral (unless a chiral reagent or catalyst is used), the nucleophile can attack from either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture of the two possible enantiomers of the resulting alcohol. youtube.com

| Reaction Type | Directing Effects | Predicted Major Regioisomer |

| Electrophilic Aromatic Substitution (e.g., Nitration) | Acetyl (meta-director), Bromo (ortho, para-director) | 1-(3-Bromo-5-nitrophenyl)ethan-1-one |

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound.

| Reaction Type | Stereochemical Outcome | Product |

| Nucleophilic Addition (e.g., with NaBH4) | Attack from either face of the carbonyl | Racemic mixture of (R)- and (S)-1-(3-bromophenyl)ethanol |

Table 5: Predicted Stereoselectivity in Nucleophilic Addition to this compound.

Derivatives and Analogues in Chemical Research

Synthesis and Characterization of Structural Analogues

The chemical reactivity of the ketone and the phenyl rings in 2-(3-Bromophenyl)acetophenone allows for the generation of diverse molecular architectures. Research efforts have concentrated on creating derivatives that incorporate various heterocyclic systems, driven by the established biological significance of these motifs.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are significant intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. derpharmachemica.comacs.org They are readily synthesized from acetophenones and serve as precursors for various heterocyclic compounds. rasayanjournal.co.inresearchgate.net

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone (B1666503) and a substituted benzaldehyde (B42025). rasayanjournal.co.inscialert.net In the context of this compound, it would react with various benzaldehydes to yield a series of chalcone (B49325) derivatives. The reaction is typically carried out in an alcohol solvent with a base such as sodium hydroxide (B78521) or potassium hydroxide. rasayanjournal.co.inscialert.net The general scheme involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.

The synthesized chalcones are characterized by various spectroscopic methods. Infrared (IR) spectroscopy typically shows a characteristic sharp band for the conjugated carbonyl group (C=O) in the range of 1635-1660 cm⁻¹. derpharmachemica.com Proton nuclear magnetic resonance (¹H-NMR) and mass spectrometry are used to further confirm the structure. rasayanjournal.co.in

Table 1: General Synthesis of Chalcone Derivatives from Acetophenones

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

| Substituted Acetophenone | Substituted Benzaldehyde | NaOH or KOH | Claisen-Schmidt Condensation | 1,3-Disubstituted-2-propen-1-one (Chalcone) |

This table represents a general synthetic route applicable for producing chalcone derivatives.

Research has shown that these chalcone derivatives can be further modified or evaluated for their biological potential, such as antimicrobial or antioxidant activities. derpharmachemica.comutar.edu.my

Benzodiazepines are a class of heterocyclic compounds widely recognized for their therapeutic applications. jocpr.com A common synthetic route to 1,5-benzodiazepine derivatives involves the condensation reaction of o-phenylenediamine (B120857) with α,β-unsaturated ketones, such as chalcones. jocpr.comresearchgate.net

Following the synthesis of chalcone derivatives from this compound, these intermediates can be cyclized with o-phenylenediamine to form the corresponding benzodiazepine (B76468) structures. jocpr.com The reaction can be catalyzed by various reagents, including Brønsted or Lewis acids, and can be performed under conventional heating or using green chemistry techniques like microwave irradiation to shorten reaction times. jocpr.comresearchgate.netnih.gov The use of solid acid catalysts like H-MCM-22 has also been reported to efficiently produce benzodiazepines at room temperature. nih.gov

The structural confirmation of the synthesized benzodiazepines is achieved through elemental analysis, IR, ¹H-NMR, and mass spectroscopy. jocpr.comresearchgate.net

Table 2: Synthesis of 1,5-Benzodiazepine Derivatives from Chalcones

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Chalcone Derivative | o-Phenylenediamine | Acid catalyst, Microwave irradiation or H-MCM-22 | 2,4-Disubstituted-1,5-Benzodiazepine |

This table outlines a general method for the cyclization of chalcones to form benzodiazepine derivatives.

Pyrazolo[1,5-a]pyridines are fused heterocyclic systems that have attracted interest in medicinal chemistry. organic-chemistry.org One synthetic approach to these compounds involves the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with α,β-unsaturated carbonyl compounds, a category that includes chalcones. organic-chemistry.org

More specifically, chalcone-linked pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential as anticancer agents. rsc.orgnih.gov In these syntheses, a pyrazolo[1,5-a]pyrimidine (B1248293) core bearing an acetophenone moiety is condensed with various aldehydes to form the chalcone linkage. nih.gov Alternatively, a pyrazolo[1,5-a]pyrimidine carbaldehyde can be condensed with different acetophenones. nih.gov These compounds have been shown to induce apoptosis and inhibit key signaling pathways, such as the EGFR/STAT3 axis, in cancer cells. rsc.orgnih.gov

Table 3: Synthetic Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Analogues

| Precursor 1 | Precursor 2 | Reaction Type | Application |

| N-Aminopyridinium Ylide | α,β-Unsaturated Carbonyl Compound (Chalcone) | [3+2] Cycloaddition | Synthesis of pyrazolo[1,5-a]pyridines |

| Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde | Substituted Acetophenone | Condensation | Synthesis of chalcone-linked pyrazolo[1,5-a]pyrimidines |

This table summarizes methods for synthesizing pyrazolo[1,5-a]pyridine and related pyrimidine (B1678525) structures.

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure and are known for their diverse biological activities. The synthesis of hydrazone derivatives from acetophenones is a straightforward process involving the condensation reaction with a hydrazine (B178648) derivative. researchgate.net

Specifically, this compound can be reacted with various hydrazides, such as substituted benzoic acid hydrazides or isonicotinoyl hydrazide, to form the corresponding hydrazone Schiff bases. researchgate.net The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). researchgate.net The resulting products are characterized by spectroscopic techniques including IR, ¹H-NMR, and mass spectrometry to confirm the formation of the C=N bond of the hydrazone. researchgate.net

Table 4: General Synthesis of Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

| Substituted Acetophenone | Substituted Hydrazide | Reflux in Ethanol | Acetophenone Hydrazone Derivative |

This table illustrates the general condensation reaction for forming hydrazone derivatives from acetophenones.

In multi-step organic synthesis, it is often necessary to protect a reactive functional group to prevent it from reacting while another part of the molecule is being modified. wikipedia.org The carbonyl group of an acetophenone is commonly protected as a dioxolane, which is a cyclic acetal. wikipedia.orgorganic-chemistry.org

The protection of this compound can be achieved by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. organic-chemistry.org This reaction is typically reversible and driven to completion by removing the water formed during the reaction. organic-chemistry.org The resulting 1,3-dioxolane (B20135) is stable to many reaction conditions, particularly those involving basic and nucleophilic reagents. nih.gov The protecting group can be readily removed by hydrolysis under acidic conditions to regenerate the original ketone. wikipedia.org

Table 5: Formation of Dioxolane as a Protecting Group

| Carbonyl Compound | Reagent | Catalyst | Product | Purpose |

| This compound | Ethylene Glycol | Acid (e.g., p-TsOH) | 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane | Protection of the ketone functional group |

This table details the process of protecting a ketone as a dioxolane derivative.

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms next to each other. They are often synthesized from chalcone intermediates. researchgate.netderpharmachemica.comresearchgate.net The synthesis involves the cyclization of the α,β-unsaturated ketone system of the chalcone with hydroxylamine (B1172632) hydrochloride. derpharmachemica.comresearchgate.net

Therefore, chalcone derivatives prepared from this compound can serve as precursors for a variety of substituted isoxazoles. The reaction with hydroxylamine hydrochloride typically proceeds in the presence of a base. orientjchem.org The resulting isoxazole (B147169) derivatives can also be synthesized from α,β-dibromo chalcones. orientjchem.org The structures of the synthesized isoxazoles are confirmed using IR, ¹H-NMR, and ¹³C-NMR spectroscopy. researchgate.net

Table 6: Synthesis of Isoxazole Derivatives from Chalcones

| Reactant 1 | Reactant 2 | Conditions | Product |

| Chalcone Derivative | Hydroxylamine Hydrochloride | Base (e.g., KOH) in Ethanol | Substituted Isoxazole |

This table shows the general reaction for the synthesis of isoxazoles from chalcone precursors.

Structure-Activity Relationship (SAR) Studies

The chemical reactivity of this compound is primarily dictated by the interplay of inductive and resonance effects of the substituents on its two phenyl rings and the reactivity of the benzylic ketone. frontiersin.org The bromine atom at the meta-position of one phenyl ring is a key modulator of the molecule's electronic properties.

Halogens, such as bromine, are deactivating groups in electrophilic aromatic substitution reactions due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. nih.gov This deactivation makes the bromine-substituted phenyl ring less susceptible to electrophilic attack compared to an unsubstituted benzene (B151609) ring. However, the resonance effect, though weaker, directs incoming electrophiles to the ortho and para positions relative to the bromine atom. nih.gov

The reactivity of the carbonyl group and the adjacent methylene (B1212753) bridge is also influenced by the substituents on the aromatic rings. Electron-withdrawing groups, like the bromo-substituent, can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups on either phenyl ring would be expected to decrease the reactivity of the carbonyl group towards nucleophiles. nih.gov

In the context of synthesizing more complex molecules, such as heterocyclic compounds, the reactivity of the α-methylene group is of great importance. For instance, in the synthesis of N-phenylacetamide derivatives from α-bromoacetophenones, the nature of the substituent on the phenyl ring can influence the rate and yield of the reaction with amines. nih.gov

Table 1: Predicted Influence of Substituents on the Chemical Reactivity of this compound Analogues

| Substituent (R) on the non-brominated phenyl ring | Predicted Effect on Electrophilic Aromatic Substitution | Predicted Effect on Carbonyl Reactivity (Nucleophilic Attack) |

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Activation of the ring, ortho-, para-directing | Decrease |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Deactivation of the ring, meta-directing | Increase |

| Halogen (e.g., -Cl, -F) | Deactivation of the ring, ortho-, para-directing | Increase |

This table is illustrative and based on general principles of organic chemistry.

The biological activity of derivatives and analogues of this compound is highly dependent on their structural features. Modifications to the phenyl rings and the core structure can significantly impact their interactions with biological targets, leading to enhanced or diminished therapeutic effects.

Anticancer Activity:

Studies on analogues of 2-phenylacetamide (B93265) have shown that the nature of substituents on the phenyl rings plays a crucial role in their cytotoxic effects. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro group (an electron-withdrawing group) demonstrated higher cytotoxic activity against prostate carcinoma (PC3) cell lines compared to those with a methoxy (B1213986) group (an electron-donating group). nih.gov This suggests that for this class of compounds, electron-withdrawing substituents may enhance anticancer potential.

Table 2: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives against PC3 cell line

| Compound | Substituent on N-phenyl ring | IC₅₀ (µM) |

| 2a | 2-NO₂ | >100 |

| 2b | 3-NO₂ | 52 |

| 2c | 4-NO₂ | 80 |

| 2d | 2-OCH₃ | >100 |

| 2e | 3-OCH₃ | >100 |

| 2f | 4-OCH₃ | >100 |

| Imatinib (Reference) | - | 40 |

| Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally related to this compound. nih.gov |

Antimicrobial Activity:

The antimicrobial properties of compounds related to this compound have also been a subject of SAR studies. In a series of novel bichalcophenes, which share a diaryl structural motif, monocationic derivatives were found to be more active antibacterial agents than their corresponding mononitrile counterparts. The study also revealed that the presence of a phenyl or thiophene (B33073) ring enhanced antibacterial activity, whereas a pyridyl or furan (B31954) ring tended to reduce it.

Furthermore, research on N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety has provided insights into the influence of halogen substituents on antibacterial activity against plant pathogenic bacteria. The type and position of the halogen on the 4-position of the benzene ring were found to significantly affect the bactericidal activity. For instance, a 4-fluoro substitution on the benzene ring resulted in higher activity compared to 4-chloro or 4-bromo substitutions against Xanthomonas oryzae pv. Oryzae (Xoo). nih.gov

In a study of theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, the position of substituents on the anilide ring was critical for antibacterial efficacy. A compound with methyl groups at both the meta and para positions of the anilide ring showed potent activity against Bacillus subtilis. frontiersin.org

Table 3: Illustrative SAR for Antimicrobial Activity of Related Phenyl-containing Scaffolds

| Compound Class | Key Structural Feature for Enhanced Activity | Reference |

| Bichalcophenes | Monocationic derivatives; Phenyl or thiophene rings | |

| N-phenylacetamide-thiazole derivatives | 4-Fluoro substitution on the phenyl ring | nih.gov |

| Theophylline-triazole-phenylacetamides | 3,4-dimethyl substitution on the anilide ring | frontiersin.org |

This table provides examples of SAR findings from studies on structurally related compound classes to illustrate general principles.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block in Complex Molecule Synthesis

The presence of the bromine atom on the phenyl ring and the ketone moiety allows for sequential and site-selective reactions, making 2-(3-Bromophenyl)Acetophenone a valuable precursor for creating intricate molecular architectures.

Bromoacetophenone derivatives are recognized as highly important chemical intermediates, with wide applications in the pharmaceutical, pesticide, and dye industries. google.comgoogle.com The bromine atom serves as a key functional handle for introducing further molecular complexity, primarily through cross-coupling reactions. This strategic placement allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of potential drug candidates and agrochemicals. google.com

Research has highlighted that m-bromo substituted acetophenone (B1666503) derivatives are precursors in the synthesis of commercially significant cardiovascular drugs and potent bronchodilators. zenodo.org The utility of the bromophenyl group is demonstrated by its ability to participate in a variety of powerful bond-forming reactions, making it an excellent starting point for creating diverse molecular libraries for screening purposes. mdpi.com

The table below summarizes key transformations involving the bromophenyl group, enabling the synthesis of advanced intermediates.

| Reaction Type | Reagents/Catalyst | Bond Formed | Significance |

| Suzuki Cross-Coupling | Aryl/vinyl boronic acid, Pd catalyst | C-C | Forms biaryl structures common in pharmaceuticals. mdpi.com |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst | C-B | Installs a boronic ester for subsequent coupling reactions. mdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst | C-N | Synthesizes aniline (B41778) derivatives, a key pharmacophore. mdpi.com |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst | C-O / C-N | Classic method for forming aryl ethers and amines. mdpi.com |

These catalytic methods underscore the role of the bromo-substituent as a versatile anchor point for elaborating the molecular structure, leading to a wide array of potential pharmaceutical and agrochemical precursors.

This compound and its direct precursors are instrumental in the synthesis of various heterocyclic compounds. A notable example is the construction of the coumarin (B35378) scaffold, a privileged structure in medicinal chemistry and materials science. mdpi.com Phenylcoumarins, in particular, serve as excellent starting materials for more complex natural products. mdpi.com

A reported synthesis utilizes a precursor, 3-bromophenylacetic acid, which is directly related to this compound, to create a bifunctional coumarin derivative. The reaction involves a Perkin condensation with a substituted salicylaldehyde, followed by cyclization. The resulting product, 3-(3-bromophenyl)-7-acetoxycoumarin, retains the reactive bromine handle for subsequent modifications, such as Suzuki coupling or Buchwald-Hartwig amination. mdpi.com